![molecular formula C6H4Cl2O2S B2853627 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone CAS No. 927802-98-0](/img/structure/B2853627.png)
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone
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Description
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a chemical compound with the molecular formula C6H3Cl3OS . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, such as 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone, involves various chemical reactions . For instance, Friedel–Crafts acylation of thiophenes with a dicarboxylic dichloride is a direct route to the di(thien-3-yl) diketones .Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is characterized by a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Thiophene, a key component of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, undergoes various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Mechanism of Action
Target of Action
The primary target of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is GSK-3β , a protein kinase involved in numerous cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation . The compound has been shown to inhibit GSK-3β with an IC50 value of 5 µM .
Mode of Action
1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone interacts with its target, GSK-3β, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can potentially influence these cellular processes .
Pharmacokinetics
Its solid physical state and room temperature storage suggest it may have good stability
Result of Action
The molecular and cellular effects of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone’s action are largely dependent on the specific cellular context. Given its inhibition of GSK-3β, it could potentially influence cell proliferation and differentiation, among other processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target
properties
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWAUNIKFDBTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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